molecular formula C12H18OS B7989322 3-[(n-Pentyloxy)methyl]thiophenol

3-[(n-Pentyloxy)methyl]thiophenol

Cat. No.: B7989322
M. Wt: 210.34 g/mol
InChI Key: DHWHABGOGQQVJL-UHFFFAOYSA-N
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Description

3-[(n-Pentyloxy)methyl]thiophenol (CAS synonym: 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol, as per ) is a sulfur-containing aromatic compound featuring a thiophenol (benzenethiol) backbone substituted with a pentyloxymethyl group at the 3-position. This structure combines the reactivity of the thiol (-SH) group with the lipophilic properties imparted by the n-pentyloxy chain.

Properties

IUPAC Name

3-(pentoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-4-8-13-10-11-6-5-7-12(14)9-11/h5-7,9,14H,2-4,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWHABGOGQQVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(n-Pentyloxy)methyl]thiophenol typically involves the reaction of thiophenol with a pentyloxy methyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the thiophenol, followed by the addition of the pentyloxy methyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(n-Pentyloxy)methyl]thiophenol undergoes various types of chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the thiophenol group to a thiol or sulfide.

    Substitution: The pentyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-[(n-Pentyloxy)methyl]thiophenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(n-Pentyloxy)methyl]thiophenol involves its interaction with various molecular targets and pathways. The thiophenol group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. Additionally, the pentyloxy methyl group can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Thiophenol (C₆H₅SH): The parent compound without substituents, widely studied for its low pKa (6.2) and role in catalysis ().
  • 2-Mercaptobenzothiazole : A heterocyclic thiol used in polymer synthesis and anticancer agents ().
  • 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine: A bipyridine derivative with dual thiophenol groups, synthesized via Suzuki-Miyaura coupling ().
  • Methyl 3-(phenylthio)propionate: A thioether derivative formed via thiophenol conjugate addition ().
Table 1: Structural and Functional Comparison
Compound Key Structural Features Functional Groups Applications
3-[(n-Pentyloxy)methyl]thiophenol Thiophenol + pentyloxymethyl substituent -SH, ether Potential catalyst, drug intermediate (inferred)
Thiophenol Unsubstituted benzene ring -SH Catalyst in ligation reactions , TPMT substrate
2-Mercaptobenzothiazole Benzothiazole ring + -SH -SH, heterocycle Anticancer agents , polymer additives
6,6′-Di-(2″-thiophenol)-bipyridine Bipyridine + dual thiophenols -SH, aromatic N Metal coordination, UV-active materials

Physicochemical Properties

  • pKa: Thiophenol has a pKa of 6.2 (), significantly lower than catechol (9.45), due to the thiol group’s higher acidity. The electron-donating pentyloxymethyl group in this compound may slightly increase pKa compared to thiophenol, though quantitative data are lacking.
  • Solubility: Thiophenol is sparingly soluble in water but miscible with organic solvents. The pentyloxymethyl chain likely enhances lipophilicity, analogous to methylthiophenol derivatives ().
  • Reactivity: Thiophenol’s thiolate anion is a potent nucleophile in methylation reactions (). Substituted derivatives like this compound may exhibit modified reactivity due to steric hindrance or electronic effects.

Biological Activity

3-[(n-Pentyloxy)methyl]thiophenol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H16OS
  • Molecular Weight : 196.31 g/mol

The compound features a thiophenol structure with a pentyloxy group, which may influence its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The thiophenol moiety is known for its potential to act as a nucleophile, which may facilitate interactions with electrophilic sites on proteins.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, the presence of the thiophenol group can enhance radical scavenging activity, which is crucial in mitigating oxidative stress in cells.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially beneficial in treating conditions like hyperpigmentation or cancer.

Study on Tyrosinase Inhibition

A related study investigated the efficacy of thiophenol derivatives as tyrosinase inhibitors, which are critical in melanin production. The results showed that certain analogs exhibited strong inhibitory effects on tyrosinase activity, suggesting potential applications in treating skin disorders related to pigmentation .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDTyrosinase inhibition
Analog 16.2Competitive inhibition at active site
Analog 34.7Non-competitive inhibition

Cytotoxicity Assessment

In vitro studies assessing cytotoxic effects on B16F10 murine melanoma cells revealed that while some analogs were non-toxic at concentrations up to 20 µM, others exhibited significant cytotoxicity at lower concentrations. This highlights the importance of structure-activity relationships in developing therapeutic agents .

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